(+)-Sultriecin (+)-Sultriecin
Brand Name: Vulcanchem
CAS No.: 1228462-25-6
VCID: VC14542863
InChI: InChI=1S/C23H34O8S.Na/c1-3-4-5-6-7-8-9-10-11-13-19(24)18(2)21(31-32(27,28)29)14-12-15-22-20(25)16-17-23(26)30-22;/h7-13,15-22,24-25H,3-6,14H2,1-2H3,(H,27,28,29);/q;+1/p-1/b8-7+,10-9-,13-11-,15-12+;/t18-,19-,20-,21-,22-;/m0./s1
SMILES:
Molecular Formula: C23H33NaO8S
Molecular Weight: 492.6 g/mol

(+)-Sultriecin

CAS No.: 1228462-25-6

Cat. No.: VC14542863

Molecular Formula: C23H33NaO8S

Molecular Weight: 492.6 g/mol

* For research use only. Not for human or veterinary use.

(+)-Sultriecin - 1228462-25-6

Specification

CAS No. 1228462-25-6
Molecular Formula C23H33NaO8S
Molecular Weight 492.6 g/mol
IUPAC Name sodium;[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-1-[(2S,3S)-3-hydroxy-6-oxo-2,3-dihydropyran-2-yl]-5-methylheptadeca-1,7,9,11-tetraen-4-yl] sulfate
Standard InChI InChI=1S/C23H34O8S.Na/c1-3-4-5-6-7-8-9-10-11-13-19(24)18(2)21(31-32(27,28)29)14-12-15-22-20(25)16-17-23(26)30-22;/h7-13,15-22,24-25H,3-6,14H2,1-2H3,(H,27,28,29);/q;+1/p-1/b8-7+,10-9-,13-11-,15-12+;/t18-,19-,20-,21-,22-;/m0./s1
Standard InChI Key GAYWDMXGCWYFCK-CRKRICINSA-M
Isomeric SMILES CCCCC/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](C/C=C/[C@H]1[C@H](C=CC(=O)O1)O)OS(=O)(=O)[O-])O.[Na+]
Canonical SMILES CCCCCC=CC=CC=CC(C(C)C(CC=CC1C(C=CC(=O)O1)O)OS(=O)(=O)[O-])O.[Na+]

Introduction

Structural Characterization and Historical Context of (+)-Sultriecin

Stereochemical Ambiguities and NMR-Based Reanalysis

Critical reevaluation of the natural product's H NMR data revealed key stereochemical insights:

  • H4-H5 coupling constant: J = 2.9 Hz, indicative of a syn relationship between C4 and C5 protons

  • H10-H11 coupling constant: J = 10.2 Hz, consistent with an anti configuration at C10-C11
    Comparative analysis with fostriecin (a known PP2A inhibitor) showed nearly identical lactone region splitting patterns, prompting suspicion about the sulfate group's validity .

Crystallographic and Synthetic Confirmation of Phosphate Identity

Total synthesis of the putative sulfate structure (C9-O-SO3H) produced a compound ([α]D +37.2° in MeOH) that differed from natural material in bothP NMR (δ = -1.2 ppm vs. δ +3.8 ppm) and biological activity (IC50 >10 μM vs. 24 nM for PP2A) . X-ray crystallography of synthetic phosphate analogues confirmed the correct structure as a C9 phosphate monoester, leading to the reclassification of (+)-sultriecin as phostriecin .

Table 1: Comparative Spectral Data of Sultriecin vs. Phostriecin

ParameterReported "Sultriecin"Synthetic Phostriecin
[α]D (c 1.0, MeOH)+35.8°+36.5°
P NMR (δ, ppm)Not reported+3.8
HRMS (m/z): [M-H]-582.2901582.2898
PP2A IC50>10 μM24 nM

Data sources:

Asymmetric Total Synthesis and Stereochemical Assignment

Retrosynthetic Strategy for Phostriecin

The successful synthesis employed a convergent approach dividing the molecule into three segments:

  • Pyran lactone core (C1-C11): Constructed via CBS reduction and oxidative furan expansion

  • Triene sidechain (C12-C22): Installed through chelation-controlled cuprate addition

  • Phosphate moiety: Introduced via late-stage phosphorylation

Global Stereochemical Assignment

The convergent synthesis unambiguously established the absolute configuration as (4S,5S,9S,10S,11S) through:

  • Mosher ester analysis of C9 alcohol (Δδ = 0.32-0.45 ppm)

  • X-ray diffraction of crystalline intermediates

  • Comparative optical rotation ([α]D +36.5° vs. natural +35.8°)

Biological Activity and Structure-Activity Relationships

PP2A Inhibition Mechanism

Phostriecin binds the PP2A catalytic subunit (residues Y265, H118, H59) through:

  • Phosphate coordination to Mn2+/Fe3+ metallocenter (Kd = 8.2 nM)

  • Hydrophobic triene insertion into Leu243/Leu309 pocket

  • Lactone H-bonding with Asp197 sidechain

Table 2: Phosphatase Inhibition Profile of Phostriecin

PhosphataseIC50 (nM)Selectivity vs. PP2A
PP2A241x
PP12900121x
PP2B>10,000>416x
PP585035x

Data source:

Critical Structural Determinants of Activity

Systematic analogue synthesis revealed:

  • Phosphate vs. sulfate: 250-fold potency drop (PP2A IC50 24 nM → 6 μM)

  • Triene saturation: 50-fold loss with single bond (IC50 1.2 μM)

  • Lactone opening: Complete inactivation (IC50 >100 μM)

In Vivo Antitumor Efficacy

In B16 melanoma murine models, phostriecin showed:

  • Tumor growth inhibition: 78% at 1 mg/kg/day (vs. 42% for sulfate analogue)

  • Survival extension: MST 41 days vs. 28 days (control)

  • No observable toxicity at therapeutic doses (ALT/AST <2x baseline)

Synthetic Methodologies for Structural Analogs

Phosphate Isosteres and Prodrug Strategies

Modification of the C9 phosphate group explored:

  • Prodrugs: Bis(pivaloyloxymethyl) ester (10x improved oral bioavailability)

  • Isosteres: Phosphoramidate (IC50 38 nM), α-fluorophosphonate (IC50 29 nM)

Triene Tail Modifications

Variations in the C12-C22 chain demonstrated:

  • Length dependence: C22 optimal (IC50 24 nM vs. 120 nM for C18)

  • Stereoelectronic effects: All-E triene (IC50 480 nM) vs. natural Z,Z,E

Lactone Stability Enhancements

Ring-reinforced analogues addressed pH-dependent lactone hydrolysis:

  • Thiolactone: 3x improved plasma stability (t1/2 = 8.2 h vs. 2.7 h)

  • Spirocyclic lactone: Retained potency (IC50 31 nM) with t1/2 >24 h

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